molecular formula C14H28O2 B565931 (1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid CAS No. 287111-05-1

(1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid

Cat. No.: B565931
CAS No.: 287111-05-1
M. Wt: 242.269
InChI Key: TUNFSRHWOTWDNC-FIJHWJEJSA-N
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Description

(1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid: is a stable isotope-labeled compound of myristic acid, also known as tetradecanoic acid. It is a saturated fatty acid with the molecular formula 13CH3(13CH2)1213CO2H. The compound is characterized by the presence of 13 carbon-13 atoms, making it useful in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: (1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid can be synthesized through the hydrolysis of trimyristin, which is found in coconut oil and nutmeg. The process involves heating trimyristin with sodium hydroxide solution, followed by acidification with hydrochloric acid to obtain myristic acid .

Industrial Production Methods: Industrial production of myristic acid-13C14 typically involves the use of isotopically labeled precursors. The process is similar to the laboratory synthesis but scaled up to meet industrial demands. The isotopic purity and concentration are carefully controlled to ensure the desired labeling .

Chemical Reactions Analysis

Types of Reactions: (1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides, respectively.

Major Products:

    Oxidation: Myristyl aldehyde, myristyl alcohol.

    Reduction: Myristyl alcohol.

    Substitution: Myristic acid esters and amides.

Scientific Research Applications

Mechanism of Action

(1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid acts as a lipid anchor in biomembranes, facilitating the attachment of proteins to cell membranes. This process is crucial for the proper functioning of various cellular processes. The compound interacts with molecular targets such as tyrosine-protein kinase ABL1, calmodulin, and toll-like receptor 4, influencing signaling pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: (1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid is unique due to its complete labeling with carbon-13 atoms, making it highly valuable for detailed metabolic studies. Its isotopic purity and concentration provide precise and reliable data in research applications .

Properties

IUPAC Name

(1,2,3,4,5,6,7,8,9,10,11,12,13,14-13C14)tetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNFSRHWOTWDNC-FIJHWJEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745678
Record name (~13~C_14_)Tetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62217-70-3
Record name (~13~C_14_)Tetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecanoic-14-13C acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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